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An In-depth Technical Guide to 1-Boc-3-Methanesulfonyloxyazetidine: Synthesis, Reactivity,

and Applications

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug

development professionals on 1-Boc-3-Methanesulfonyloxyazetidine. We will delve into its

fundamental properties, synthesis, characteristic reactivity, and critical role as a versatile

building block in modern medicinal chemistry. The information presented herein is grounded in

established chemical principles and supported by authoritative sources to ensure scientific

integrity and practical utility.

Introduction: A Key Intermediate in Modern
Synthesis
1-Boc-3-Methanesulfonyloxyazetidine (CAS No. 141699-58-3) is a synthetically valuable

azetidine derivative.[1] Its structure is characterized by a four-membered azetidine ring, a

crucial scaffold in many biologically active compounds. The nitrogen atom is protected by a

tert-butoxycarbonyl (Boc) group, which enhances stability and modulates reactivity during

synthetic sequences.[1] The key to its utility lies in the methanesulfonyloxy (mesyl) group at the

3-position. The mesyl group is an excellent leaving group, rendering the C-3 position highly

susceptible to nucleophilic attack.[1] This predictable reactivity allows for the facile introduction
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of a wide array of functional groups, making it an indispensable intermediate in the construction

of complex molecular architectures, particularly in the field of drug discovery.[1][2]

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is

fundamental to its application in research and development. The key characteristics of 1-Boc-
3-Methanesulfonyloxyazetidine are summarized below.

Property Value Source(s)

Molecular Weight 251.30 g/mol [3][4][5]

Molecular Formula C₉H₁₇NO₅S [3][4][5]

CAS Number 141699-58-3 [1][3][5][6]

Appearance Solid

Melting Point 69 °C

Boiling Point 378.5 ± 31.0 °C at 760 mmHg

IUPAC Name

tert-butyl 3-

[(methylsulfonyl)oxy]-1-

azetidinecarboxylate

Storage
2-8°C, Keep in dark place,

sealed in dry
[3][6]

Spectroscopic Data Interpretation:

¹H NMR: Expect signals for the tert-butyl protons (singlet, ~1.4 ppm), the mesyl methyl

protons (singlet, ~3.0 ppm), and the non-equivalent azetidine ring protons (multiplets, ~3.8-

4.5 ppm), with a distinct downfield shift for the proton on the carbon bearing the mesylate

group.

¹³C NMR: Characteristic peaks include the quaternary carbon and methyls of the Boc group,

the azetidine ring carbons, and the methyl carbon of the mesyl group. The C-3 carbon of the
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azetidine ring will be significantly downfield due to the electron-withdrawing effect of the

mesyloxy group.

IR Spectroscopy: Key stretches would include a strong absorption around 1700 cm⁻¹ for the

carbamate C=O, and strong, characteristic absorptions for the S=O stretches of the

sulfonate group, typically found around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

Mass Spectrometry: The molecular ion peak [M]+ or protonated molecule [M+H]+ should be

observable, along with characteristic fragmentation patterns such as the loss of the Boc

group or the mesyl group.

Synthesis: From Hydroxy Precursor to Activated
Intermediate
The most common and efficient synthesis of 1-Boc-3-Methanesulfonyloxyazetidine involves

the mesylation of its corresponding alcohol precursor, 1-Boc-3-hydroxyazetidine. This reaction

is a cornerstone of organic synthesis, transforming a poorly reactive hydroxyl group into a

highly reactive mesylate leaving group.

Causality of Experimental Design: The choice of reagents and conditions is critical for a

successful transformation. Methanesulfonyl chloride (MsCl) is the standard reagent for

introducing the mesyl group. A non-nucleophilic organic base, such as triethylamine (TEA) or

diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction,

preventing acid-catalyzed side reactions, including potential deprotection of the Boc group. The

reaction is typically run at a low temperature (e.g., 0 °C) to control the exothermic reaction and

minimize the formation of impurities.

Diagram of Synthesis Pathway
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Caption: General workflow for the synthesis of 1-Boc-3-Methanesulfonyloxyazetidine.

Detailed Experimental Protocol: Synthesis
Preparation: To a clean, dry, nitrogen-purged round-bottom flask, add 1-Boc-3-

hydroxyazetidine (1.0 eq).

Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM) to a

concentration of approximately 0.2 M.

Cooling: Cool the solution to 0 °C using an ice-water bath.

Base Addition: Add triethylamine (1.5 eq) dropwise to the stirred solution.

Mesylation: Slowly add methanesulfonyl chloride (1.2 eq) dropwise, ensuring the internal

temperature does not exceed 5 °C.

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4

hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium

bicarbonate solution. Separate the organic layer.

Extraction: Extract the aqueous layer twice with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column

chromatography on silica gel or by recrystallization to yield the final product as a solid.

Core Reactivity and Applications in Drug Discovery
The synthetic power of 1-Boc-3-Methanesulfonyloxyazetidine stems from its role as an

electrophile in Sₙ2 reactions. The mesylate is a superb leaving group because its negative

charge is stabilized by resonance across the two sulfonyl oxygens. This allows for the efficient

displacement by a wide range of nucleophiles.

The Boc Group's Role: The tert-butoxycarbonyl (Boc) group serves two primary functions. First,

it deactivates the azetidine nitrogen, preventing it from acting as a competing nucleophile in

intermolecular reactions. Second, it is stable to the basic or neutral conditions of the Sₙ2

reaction but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or

HCl) in a final deprotection step.[7]

Diagram of Nucleophilic Substitution Workflow

1-Boc-3-Methanesulfonyloxyazetidine SN2 Reaction
+ Nucleophile (Nu-)

 Electrophile 1-Boc-3-(Nu)-azetidine Product Acidic Deprotection
(e.g., TFA)

3-(Nu)-azetidine
(Final Product)

Click to download full resolution via product page

Caption: Synthetic utility via nucleophilic substitution followed by deprotection.

Applications in Medicinal Chemistry: The 3-substituted azetidine motif is a privileged structure

in drug design. It provides a three-dimensional vector that can be used to explore chemical

space and optimize ligand-receptor interactions. This building block is frequently used in the

synthesis of:

Kinase Inhibitors: The azetidine ring can serve as a rigid scaffold to correctly orient

pharmacophoric groups for binding within the ATP pocket of kinases.[1]

GPCR Ligands: The nitrogen atom of the azetidine can act as a key basic center for

interaction with G-protein coupled receptors.
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Enzyme Inhibitors: Its derivatives are used to create novel inhibitors for enzymes such as

HCV protease.[8]

Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. 1-Boc-3-Methanesulfonyloxyazetidine is

classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Identification:

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][9]

Irritation: Causes skin irritation and serious eye damage.[10][11]

Respiratory: May cause respiratory irritation.[10][11][12]

Protocol for Safe Handling
Engineering Controls: Always handle this compound inside a certified chemical fume hood to

avoid inhalation of dust or vapors.[13] Ensure an eyewash station and safety shower are

readily accessible.[10]

Personal Protective Equipment (PPE):

Hand Protection: Wear nitrile or other chemically resistant gloves.[10]

Eye Protection: Use chemical safety goggles or a face shield.[10][13]

Body Protection: Wear a flame-resistant lab coat.

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a

NIOSH-approved respirator with an appropriate cartridge.[10]

Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing.[13] Wash hands

thoroughly after handling.[10]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[6][13][14] Recommended storage is
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often under refrigeration (2-8 °C).[3]

Conclusion
1-Boc-3-Methanesulfonyloxyazetidine is more than just a chemical; it is a versatile tool that

empowers chemists to construct novel molecular entities with significant therapeutic potential.

Its predictable reactivity, enabled by the combination of a stable protecting group and an

excellent leaving group on a desirable azetidine scaffold, ensures its continued importance in

academic and industrial research. A comprehensive understanding of its properties, synthesis,

and handling is paramount for its safe and effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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